molecular formula C22H20N2O5S2 B2580976 (3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894672-38-9

(3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2580976
CAS No.: 894672-38-9
M. Wt: 456.53
InChI Key: OVJTVOHTDTZAGX-MOSHPQCFSA-N
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Description

(3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound with a unique structure that combines elements of benzyl, dimethoxyphenyl, and thieno[3,2-c][1,2]thiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multiple steps. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the benzyl and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione include:

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Biological Activity

The compound (3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a thiazine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C23H20N2O3S
  • Molecular Weight : 404.48 g/mol
  • Functional Groups : Contains thiazine and methoxy groups which are significant for its biological interactions.

Antioxidant Activity

Research indicates that similar thiazine derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure is thought to enhance electron donation capabilities, thus improving radical scavenging activity. For instance, compounds with a similar backbone have shown to effectively reduce oxidative stress in cellular models .

Antimicrobial Properties

Compounds with thiazine moieties have been reported to possess antimicrobial activities. Studies have demonstrated that certain derivatives inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin-whitening agents. The compound's structural analogs have been evaluated for their ability to inhibit tyrosinase activity. For example, related compounds showed IC50 values significantly lower than that of kojic acid, a standard tyrosinase inhibitor . This suggests potential applications in treating hyperpigmentation disorders.

Cytotoxicity

In vitro studies on cellular models such as B16F10 murine melanoma cells have shown that some thiazine derivatives do not exhibit cytotoxic effects at low concentrations (≤20 µM), indicating a favorable safety profile for potential therapeutic applications . However, variations exist among different analogs; some exhibited concentration-dependent cytotoxicity.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antioxidant capacity of thiazine derivatives; showed significant DPPH radical scavenging activity.
Study 2Assessed antimicrobial activity against Staphylococcus aureus and E. coli; demonstrated effective inhibition at low concentrations.
Study 3Evaluated tyrosinase inhibition; found IC50 values significantly lower than traditional inhibitors like kojic acid (IC50 = 0.08 µM for one analog) indicating strong potential for skin-whitening applications.
Study 4Cytotoxicity evaluation in B16F10 cells showed non-toxic profiles for several derivatives at concentrations below 20 µM over 72 hours .

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(3,5-dimethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-28-17-10-16(11-18(12-17)29-2)23-13-20-21(25)22-19(8-9-30-22)24(31(20,26)27)14-15-6-4-3-5-7-15/h3-13,23H,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJTVOHTDTZAGX-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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